

A Comprehensive Technical Guide to the Physicochemical Properties of Mesaconic Acid

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Compound of Interest

Compound Name: *Mesaconic acid*

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Introduction

Mesaconic acid, systematically known as (2E)-2-Methylbut-2-enedioic acid, is a dicarboxylic acid that serves as a valuable building block in organic synthesis and holds significance in various biochemical pathways.^{[1][2][3]} It is an isomer of citraconic acid and itaconic acid. This technical guide provides an in-depth overview of the core physicochemical properties of **mesaconic acid**, complete with experimental protocols and visual representations to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of **mesaconic acid** are summarized in the table below, providing a consolidated reference for its key properties.

Property	Value	References
IUPAC Name	(2E)-2-Methylbut-2-enedioic acid	[1]
Synonyms	Methylfumaric acid, Citronic acid	[2][4][5]
CAS Number	498-24-8	[1]
Chemical Formula	C ₅ H ₆ O ₄	[1][2]
Molecular Weight	130.10 g/mol	[1][2]
Appearance	White to off-white solid/powder, colorless solid	[1][6][7]
Melting Point	200-202 °C[6][8], 204-205 °C[1][7]	
Boiling Point	250 °C (decomposes)[1][6][7], 336.60 °C (estimated)[2]	
Density	1.31 g/cm ³ [1], 1.466 g/cm ³	[6][7]
pKa ₁	3.09 (at 25 °C)	[6][9]
pKa ₂	4.75	[9]
Water Solubility	26.3 g/L at 18 °C[3][6][8], 2.7 g/100 mL at 18 °C	[10]
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol[4][6]. Soluble in ethanol and ether; insoluble in chloroform and carbon disulfide.[7]	
Crystal Structure	Monoclinic	[11]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of **mesaconic acid** can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, dry sample of **mesaconic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
- For high accuracy, the thermometer should be calibrated, and the determination repeated at least three times.

Determination of pKa

The acid dissociation constants (pKa) of **mesaconic acid** can be determined by potentiometric titration.

Methodology:

- A standard solution of **mesaconic acid** (e.g., 0.01 M) is prepared in deionized water.
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the half-equivalence points. The first pKa (pK_{a1}) is the pH at the midpoint of the first buffer region, and the second pKa (pK_{a2}) is the pH at the midpoint of the second buffer region.

Determination of Aqueous Solubility

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in water.^[12]

Methodology:

- An excess amount of solid **mesaconic acid** is added to a known volume of deionized water in a sealed container.
- The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[12]
- The suspension is then allowed to stand to let undissolved solids settle.
- A sample of the supernatant is carefully withdrawn and filtered through a fine-pored filter (e.g., 0.22 μm) to remove any remaining solid particles.
- The concentration of **mesaconic acid** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.
- The solubility is expressed in g/L or mol/L.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **mesaconic acid**.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum of **mesaconic acid** provides information about the different types of protons and their chemical environments. Data is available in public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum reveals the number and types of carbon atoms in the molecule.[\[14\]](#)
- IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.[\[15\]](#)
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

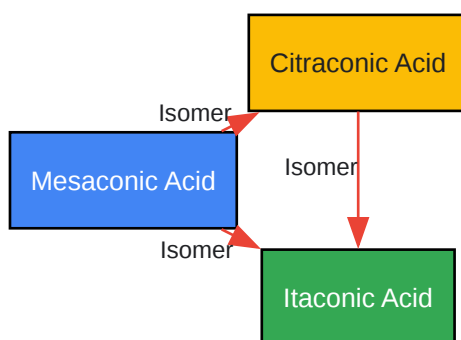
Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate important chemical relationships involving **mesaconic acid**.



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Caption: Synthesis pathway of **Mesaconic Acid** from Citric Acid.[\[1\]](#)



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Caption: Isomeric relationship between Mesaconic, Citraconic, and Itaconic Acid.

Conclusion

This technical guide provides a thorough compilation of the physicochemical properties of **mesaconic acid**, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for reproducible measurements. The visualizations further clarify the chemical context of this important dicarboxylic acid.

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